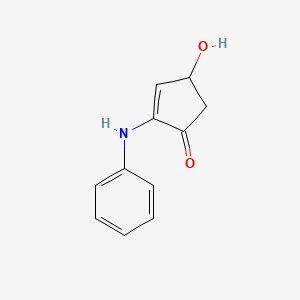
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group attached to the second position of the pyrrole ring. The unique combination of chlorine and fluorine atoms in the side chain imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them to 2,5-unsubstituted pyrroles in the absence of organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with altered electronic properties.
Substitution: The presence of the chloro and fluoro groups allows for nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of N-substituted pyrrole derivatives.
科学的研究の応用
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
作用機序
The mechanism of action of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- involves its interaction with molecular targets and pathways. The presence of the chloro and fluoro groups can influence the compound’s electronic properties, affecting its binding affinity to specific enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
- Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-
Comparison: Compared to these similar compounds, 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- is unique due to the presence of the 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group. This group imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it suitable for specific applications where other pyrrole derivatives may not be as effective .
特性
CAS番号 |
110396-62-8 |
|---|---|
分子式 |
C8H4ClF8N |
分子量 |
301.56 g/mol |
IUPAC名 |
2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-1H-pyrrole |
InChI |
InChI=1S/C8H4ClF8N/c9-8(16,17)7(14,15)6(12,13)5(10,11)4-2-1-3-18-4/h1-3,18H |
InChIキー |
XBMMRROZGMIVTB-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


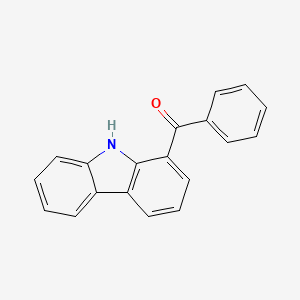

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)

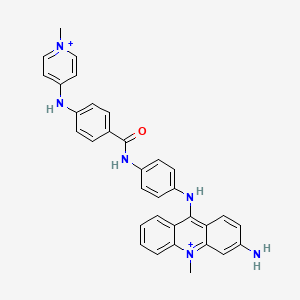
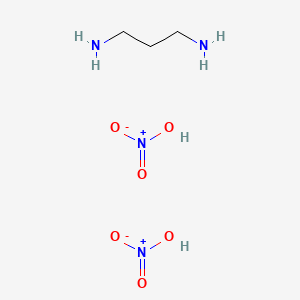
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
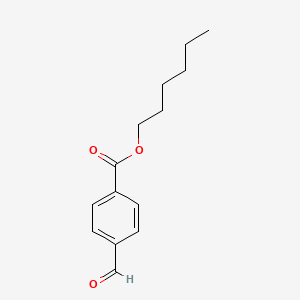
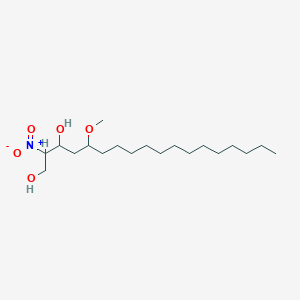
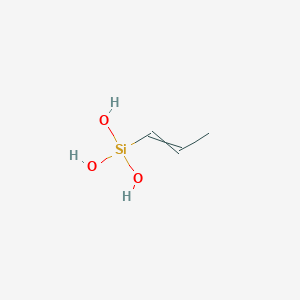
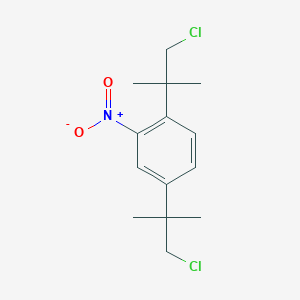
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
